molecular formula C8H8ClF3N2 B1353885 4-(Trifluoromethyl)benzamidine hydrochloride CAS No. 38980-96-0

4-(Trifluoromethyl)benzamidine hydrochloride

Cat. No. B1353885
CAS RN: 38980-96-0
M. Wt: 224.61 g/mol
InChI Key: DKIFMADLURULQV-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzamidine hydrochloride is a chemical compound with the molecular formula C8H8ClF3N2 . It has a molecular weight of 224.61 g/mol . The IUPAC name for this compound is 4-(trifluoromethyl)benzenecarboximidamide;hydrochloride .


Molecular Structure Analysis

The InChI code for 4-(Trifluoromethyl)benzamidine hydrochloride is InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H3,12,13);1H . The Canonical SMILES structure is C1=CC(=CC=C1C(=N)N)C(F)(F)F.Cl .


Physical And Chemical Properties Analysis

The melting point of 4-(Trifluoromethyl)benzamidine hydrochloride is reported to be 155°C . It has a molecular weight of 224.61 g/mol .

Scientific Research Applications

Fluorination Reagents in Organic Synthesis

  • Application Summary : It serves as a building block for introducing the trifluoromethyl group into organic molecules .

Development of Pharmaceutical Agents

  • Application Summary : The compound’s structural motif is explored for its potential in drug development due to its bioactive properties .

Veterinary Parasite Control

  • Application Summary : This compound is effective in controlling various pests such as ticks, mosquitoes, and fleas, and has toxic and repellent effects on a range of insects .

Chemical Biology Probes

  • Application Summary : As a chemical probe, it can be used to study biological systems and processes by selectively interacting with its biological target .

Peptide Synthesis

  • Application Summary : It acts as an intermediate in the synthesis of peptides, particularly those containing trifluoromethyl groups .

Fluorescent Tagging of Biomolecules

  • Application Summary : Due to its reactive nature, it can be used to attach fluorescent tags to biomolecules for visualization and tracking .

Nanotechnology

  • Application Summary : Utilized in the creation of nanomaterials, especially in the functionalization of nanoparticles to enhance their properties .

Environmental Chemistry

  • Application Summary : Investigated for its role in environmental remediation, particularly in the degradation of pollutants .

Cancer Research

  • Application Summary : The compound is studied for its potential role in inhibiting enzymes that are involved in cancer cell growth and metastasis.

Parasitology

  • Application Summary : Investigated for its effects on parasitic enzymes, which could lead to new treatments for parasitic infections.

Agrochemical and Pharmaceutical Intermediates

  • Application Summary : Used as a key structural motif in active ingredients for agrochemicals and pharmaceuticals .

Safety And Hazards

The safety data sheet for 4-(Trifluoromethyl)benzamidine hydrochloride indicates that it may cause an allergic skin reaction and serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

A study has shown that 4-(Trifluoromethyl)benzamidine hydrochloride can be used to construct a 2D capping layer atop 3D perovskite, which contributes to the increase of efficiency in perovskite solar cells . This suggests potential future applications of this compound in the field of solar energy .

properties

IUPAC Name

4-(trifluoromethyl)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIFMADLURULQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501657
Record name 4-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)benzamidine hydrochloride

CAS RN

38980-96-0
Record name 4-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)benzamidine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
X Yue, X Zhao, B Fan, Y Yang, L Yan… - Advanced Functional …, 2023 - Wiley Online Library
… Here, we introduce a formamidinium-based organic spacer, 4-trifluoromethyl benzamidine hydrochloride (TFPhFACl), as 2D capping layer atop 3D perovskite. TFPhFA + cations can …
Number of citations: 18 onlinelibrary.wiley.com
B Liu, R Li, Q Zhuang, X Yu, S Gong, D He… - Journal of Energy …, 2023 - Elsevier
… by multiple chemical bonds was proposed to minimize bulk and interfacial energy losses, which was performed by directly adding 4-trifluoromethyl-benzamidine hydrochloride (TBHCl) …
Number of citations: 17 www.sciencedirect.com
Q You, F Wang, C Wu, T Shi, D Min, H Chen… - Organic & Biomolecular …, 2015 - pubs.rsc.org
Cu(OAc)2 was found to be an efficient catalyst for dehydrogenative synthesis of 1,3,5-triazine derivatives via oxidative coupling reaction of amidine hydrochlorides and alcohols in air. …
Number of citations: 51 pubs.rsc.org
Y Yang, T Wei, X Shai, Q Song, C Zeng… - Advanced Optical …, 2023 - Wiley Online Library
Although perovskite solar cells (PSCs) are regarded as one of the most promising photovoltaic technologies, the interfacial defects and energy barrier are the main bottlenecks for …
Number of citations: 0 onlinelibrary.wiley.com
C Liu, X Shen, J Liao, X Chen, G Duan, X Wang… - Solar …, 2023 - Wiley Online Library
Carbon‐based perovskite solar cells (C‐PSCs) without hole transport layer have piqued the interest of researchers due to their low‐cost fabrication processes and exceptional stability. …
Number of citations: 1 onlinelibrary.wiley.com
S Chen, N Liu, F Xu, G Wei - Solar RRL - Wiley Online Library
In recent years, perovskite solar cells (PSCs) have received widespread attentions due to their superior photovoltaic (PV) performance. However, perovskite materials and related films/…
Number of citations: 0 onlinelibrary.wiley.com
X Li, S Aftab, A Abbas, S Hussain, M Aslam, F Kabir… - Nano Energy, 2023 - Elsevier
A promising development in photovoltaics (PVs), mixed 2D/3D perovskite solar cells (PSCs) have the potential to overcome the drawbacks of conventional 3D PSCs. This review article …
Number of citations: 0 www.sciencedirect.com
F Hu, YH Lou, ZK Wang - Advanced Functional Materials, 2023 - Wiley Online Library
Organic‐inorganic hybrid perovskite solar cells (PSCs) with unique properties exhibit their powerful competitiveness in the photovoltaic field over the past few years. However, the …
Number of citations: 3 onlinelibrary.wiley.com
Y Liu, S Yuan, H Zheng, M Wu, S Zhang… - Advanced Energy …, 2023 - Wiley Online Library
The low‐dimensional (LD) perovskites are proven to be capable of blocking moisture erosion and thereby improving the photovoltaic device stability. In this review, the low‐dimensional …
Number of citations: 2 onlinelibrary.wiley.com

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